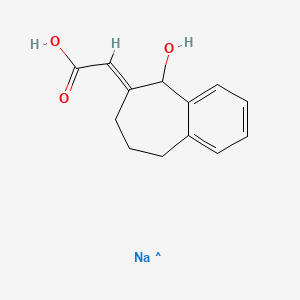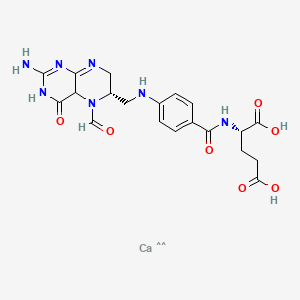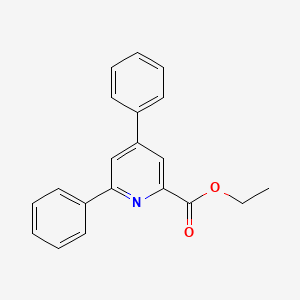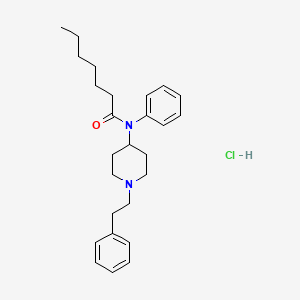
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” is a synthetic chemical that belongs to the class of indole-based compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a hydroxypentyl group.
Attachment of the Methylnaphthalenyl Group: The methylnaphthalenyl group can be attached through a Friedel-Crafts acylation reaction, where the indole core reacts with a methylnaphthalenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxypentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study the effects of indole-based compounds on various biological systems, including their potential as antimicrobial or anticancer agents.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” would depend on its specific biological target. Generally, indole-based compounds can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone: The non-deuterated version of the compound.
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d3: A partially deuterated version of the compound.
Uniqueness
The deuterated version of the compound, “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5”, may exhibit unique properties such as increased metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart.
特性
分子式 |
C25H25NO2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChIキー |
JRALTDRFXRCGRH-UCXXKCETSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)






![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)
